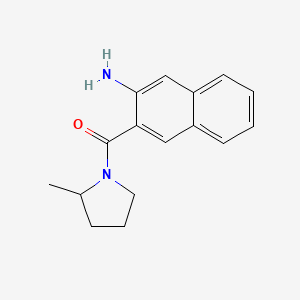

3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine

Description

Propriétés

IUPAC Name |

(3-aminonaphthalen-2-yl)-(2-methylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-11-5-4-8-18(11)16(19)14-9-12-6-2-3-7-13(12)10-15(14)17/h2-3,6-7,9-11H,4-5,8,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCJPHJVCBEHOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1C(=O)C2=CC3=CC=CC=C3C=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine typically involves the reaction of 2-naphthylamine with 2-methylpyrrolidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully optimized to maximize the efficiency of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalene ring is substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Naphthoquinone derivatives.

Reduction: Amine derivatives.

Substitution: Functionalized naphthalene derivatives.

Applications De Recherche Scientifique

3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

Mécanisme D'action

The mechanism of action of 3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Table 1: Key Compounds and Properties

Structural and Functional Group Analysis

- Amide Derivatives: The target compound and N-(Naphthalen-2-yl)-1H-imidazo[4,5-b]pyridine-7-carboxamide feature amide linkages, enhancing hydrogen-bonding capacity and solubility compared to non-polar arylamines.

- Arylamines : N-(p-Tolyl)naphthalen-2-amine and simpler naphthalen-2-amine lack polar groups, resulting in lower solubility but higher thermal stability. These are often used in materials science (e.g., semiconductors) due to extended π-conjugation.

- Schiff Bases : N-(4-(tert-Butyl)benzylidene)naphthalen-2-amine contains an imine group, enabling coordination to metal ions. This reactivity is exploited in catalysis and luminescent materials.

- Bulky Substituents : 1-tert-Butylnaphthalen-2-amine demonstrates how steric hindrance can modulate reactivity and selectivity in coupling reactions.

Physicochemical and Toxicological Properties

- Solubility : Amide-containing derivatives (e.g., target compound) are expected to exhibit higher water solubility than arylamines, which are often insoluble (<0.1 g/100 mL) .

- Thermal Stability : Arylamines like N-(p-Tolyl)naphthalen-2-amine decompose at high temperatures (>300°C), whereas Schiff bases may degrade at lower temperatures due to imine hydrolysis.

- Toxicity: Naphthalen-2-amine is carcinogenic (GHS08) , and derivatives may inherit similar hazards depending on metabolic pathways.

Activité Biologique

3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine, identified by its CAS number 1292432-64-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a 2-methylpyrrolidine-1-carbonyl group. This structural configuration is believed to contribute to its biological properties, including interactions with various molecular targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O |

| Molecular Weight | 215.28 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain hydrolases, which are crucial in various metabolic pathways.

Pharmacological Effects

Research indicates that the compound may exhibit:

- Antinociceptive Effects : Similar to other compounds with pyrrolidine structures, it may modulate pain responses through inhibition of pain signaling pathways.

- Anticancer Properties : The naphthalene moiety is known for its potential anticancer activity, possibly through the induction of apoptosis in cancer cells.

- Neuroprotective Effects : There is evidence suggesting that it may protect neuronal cells from oxidative stress.

Case Studies and Research Findings

- Antinociceptive Activity :

- Anticancer Activity :

-

Neuroprotection :

- Research involving neuroblastoma cells showed that treatment with this compound resulted in reduced apoptosis under oxidative stress conditions, indicating potential for neuroprotective applications.

Comparative Biological Activity

To provide a clearer understanding of the biological activity of this compound, a comparison with similar compounds is useful.

| Compound | Antinociceptive Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | High | High |

| Compound A (similar structure) | High | Moderate | Low |

| Compound B (dissimilar structure) | Low | High | Moderate |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(2-Methylpyrrolidine-1-carbonyl)naphthalen-2-amine?

Answer:

The compound can be synthesized via multi-component reactions (MCRs) or transition-metal-catalyzed coupling . For example:

- MCRs in ionic liquids (e.g., [BMIM][BF₄]) enable efficient one-pot synthesis by reacting aldehydes, naphthalen-2-amine derivatives, and carbonyl-containing components under mild conditions, achieving high yields (~70–98%) .

- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces boronate-functionalized groups, as demonstrated for structurally similar naphthalen-2-amine derivatives (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(o-tolyl)naphthalen-2-amine) .

- Amide coupling using activated carbonyl intermediates (e.g., 2-methylpyrrolidine-1-carbonyl chloride) can attach the pyrrolidine moiety to the naphthalene core .

Basic: Which spectroscopic and analytical techniques are critical for structural characterization of this compound?

Answer:

- NMR spectroscopy : ¹H, ¹³C, and ¹¹B NMR (for boron-containing derivatives) resolve substituent positions and confirm boronate ester integration (e.g., δ ~1.3 ppm for Bpin groups) .

- High-Resolution Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., deviations <2 ppm from calculated values) .

- X-ray crystallography : Determines absolute configuration and bond angles, particularly for resolving steric effects from the 2-methylpyrrolidine group .

Advanced: How can computational modeling optimize the design of derivatives for specific applications (e.g., hole-transport materials)?

Answer:

- Density Functional Theory (DFT) : Predicts HOMO/LUMO energy levels to ensure alignment with target materials (e.g., perovskite solar cells require HOMO ~-5.3 eV). For example, B3P86/6-311G(d,p) basis sets accurately model N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives .

- Marcus Theory : Calculates hole mobility by analyzing reorganization energy (λ) and electronic coupling (J). Derivatives with planar π-conjugated systems (e.g., pyrene bridges) exhibit enhanced charge transport .

- TD-DFT : Simulates UV-Vis absorption spectra to assess optical properties and bandgap tuning .

Advanced: How can researchers address contradictions in spectroscopic data during characterization?

Answer:

- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded aromatic regions (e.g., distinguishing naphthalene C-1 vs. C-3 substituents) .

- Isotopic labeling : Confirms reaction pathways (e.g., ¹⁵N-labeled amines validate intramolecular cyclization mechanisms) .

- Cross-validation with computational data : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G*) to identify misassignments .

Advanced: What mechanistic insights explain regioselectivity in functionalizing naphthalen-2-amine derivatives?

Answer:

- Steric and electronic effects : Electron-donating groups (e.g., -NH₂) direct electrophilic substitution to the C-1 position, while bulky substituents (e.g., 2-methylpyrrolidine) favor C-3 functionalization .

- Radical-mediated pathways : Photostimulated SRN1 reactions enable C–C bond formation at sterically hindered positions, as seen in benzo[a]phenanthridine synthesis (98% yield) .

- Ligand-controlled catalysis : Ni-catalyzed hydroboration of alkynes with B₂pin₂ shows ligand-dependent regioselectivity (e.g., trans vs. cis addition) .

Basic: What are the stability considerations for handling and storing this compound?

Answer:

- Light sensitivity : Derivatives with extended π-systems (e.g., naphthalene cores) degrade under UV light; store in amber vials at -20°C .

- Moisture sensitivity : Boronate esters (e.g., Bpin groups) hydrolyze in aqueous media; use anhydrous solvents and inert atmospheres .

- Thermal stability : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (e.g., ~180°C for similar naphthalen-2-amine derivatives) .

Advanced: How can researchers leverage multi-component reactions (MCRs) to diversify the compound’s scaffold?

Answer:

- Green chemistry approaches : Water-mediated MCRs with thiobarbituric acid and aldehydes yield pyrido-dipyrimidine hybrids, achieving atom economy >85% .

- Ionic liquid catalysis : [BMIM][BF₄] enhances reaction rates and yields (e.g., 14-aryl-1,6,7,14-tetrahydrodibenzo[a,i]acridine-1,6-dione derivatives at room temperature) .

- Microwave-assisted synthesis : Reduces reaction times from hours to minutes (e.g., 30-minute cyclization vs. 24-hour conventional heating) .

Advanced: What strategies mitigate challenges in crystallizing naphthalen-2-amine derivatives for X-ray studies?

Answer:

- Solvent screening : Use mixed-solvent systems (e.g., DCM/hexane) to induce slow crystallization and avoid amorphous precipitates .

- Salt formation : Convert amines to hydrochloride salts (e.g., 1-(isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol HCl) to improve crystallinity .

- SHELX refinement : Employ SHELXL for high-resolution data (R factor <0.05) and resolve disorder in flexible substituents (e.g., 2-methylpyrrolidine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.